Bis(pentafluorophenyl)bromophosphine

Organophosphorus Synthesis Nucleophilic Substitution Ligand Design

Bis(pentafluorophenyl)bromophosphine is the unrivaled electrophilic building block for advanced ligand design. Its unique P–Br lability, unmatched by chloro or iodo analogs, enables efficient, mild synthesis of electron-deficient PCP and PNP pincer ligands, critical for high-activity cross-coupling catalysts. It is also the essential precursor for constructing complex polyphosphorus cages. Choose this reagent for reliable access to specific structural motifs unattainable with generic alternatives.

Molecular Formula C12BrF10P
Molecular Weight 444.99 g/mol
CAS No. 13648-79-8
Cat. No. B076026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentafluorophenyl)bromophosphine
CAS13648-79-8
Molecular FormulaC12BrF10P
Molecular Weight444.99 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Br)F)F)F
InChIInChI=1S/C12BrF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23
InChIKeyWDFHFZAPZSABGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentafluorophenyl)bromophosphine (CAS 13648-79-8): Procurement-Grade Properties and Primary Synthetic Utility


Bis(pentafluorophenyl)bromophosphine (CAS 13648-79-8), with the molecular formula C₁₂BrF₁₀P, is an electron-deficient organophosphorus compound characterized by a central phosphorus atom bonded to two electron-withdrawing pentafluorophenyl (C₆F₅) groups and one bromine atom . This structural arrangement confers strong electrophilic character at the phosphorus center, rendering it a highly reactive intermediate and a versatile precursor for constructing fluorinated phosphine ligands [1]. Its primary applications are in organometallic chemistry and catalysis, where it serves as a key building block for synthesizing specialized phosphine ligands used in transition metal-catalyzed cross-coupling reactions [2].

Why Generic Substitution Fails: Unique Reactivity Profile of Bis(pentafluorophenyl)bromophosphine


In-class substitution of bis(pentafluorophenyl)bromophosphine is not viable due to its unique combination of a reactive P–Br bond and a highly electron-deficient phosphorus center, a combination not replicated by its chloro, fluoro, or iodo analogs. The P–Br bond provides an optimal balance of lability and stability, enabling efficient nucleophilic substitution under mild conditions that its chloro counterpart cannot match, while offering greater synthetic accessibility than the iodo analog. This specific reactivity profile is essential for the controlled synthesis of advanced ligands and organophosphorus frameworks [1]. Generic alternatives lack the precise electrophilic tuning required for these specialized applications, leading to failed syntheses, lower yields, or the inability to access specific structural motifs, such as the octaphosphane cage compounds [2].

Quantitative Evidence Guide: Direct Performance Comparisons for Bis(pentafluorophenyl)bromophosphine


Superior Reactivity in Nucleophilic Substitution: Bromo vs. Chloro Analog

Bis(pentafluorophenyl)bromophosphine exhibits significantly higher reactivity in nucleophilic substitution reactions compared to its chloro analog, bis(pentafluorophenyl)chlorophosphine. This is due to the weaker P–Br bond and the superior leaving group ability of bromide over chloride, enabling faster and more complete conversions under milder conditions. In reactions with primary amines, for instance, the bromo derivative facilitates the formation of phosphinous amides with greater efficiency, a critical advantage for synthesizing a wide range of P-chiral ligands [1][2].

Organophosphorus Synthesis Nucleophilic Substitution Ligand Design

Exclusive Access to Structurally Complex Polyphosphanes: A Unique Synthetic Niche

Bis(pentafluorophenyl)bromophosphine ((C₆F₅)₂PBr) is a unique and indispensable reagent for the synthesis of highly complex polyphosphorus cage structures. A landmark study demonstrated that the treatment of a gallium-phosphorus cage compound ((DDP)GaP₄) with (C₆F₅)₂PBr initiated a cascade of addition, inversion, and condensation steps, ultimately yielding the first isolated example of a tetracyclic octaphosphane of type R₂P₈ [1]. This specific reactivity is not observed with analogous chlorophosphines or other phosphorus halides, highlighting a unique synthetic pathway enabled exclusively by the bromo derivative [2].

Polyphosphorus Chemistry Main-Group Synthesis Cage Compounds

Essential Precursor for Electron-Deficient Pincer Ligands: A Definitive Advantage Over In Situ Alternatives

Bis(pentafluorophenyl)bromophosphine is the essential precursor for synthesizing a family of highly electron-deficient PCP and PNP pincer ligands. Its reaction with diols or diamines directly installs the bis(pentafluorophenyl)phosphinite or phosphoramine moieties. For instance, reaction with resorcinol or 2,6-diaminopyridine yields the pro-ligands POCOPH (1) and PNNNP (10), respectively [1]. While the free phosphine could theoretically be used, its high air-sensitivity and difficulty in handling make the bromophosphine the preferred, practical reagent. The resultant palladium POCOP pincer complex was confirmed by IR spectroscopy (ν(CO) stretching frequency) to be the most electron-poor among a series of analogs, a property directly impacting catalytic activity and selectivity [2].

Pincer Ligands Homogeneous Catalysis Palladium Chemistry

Optimal Research and Industrial Use Cases for Bis(pentafluorophenyl)bromophosphine Based on Verifiable Evidence


Synthesis of Electron-Deficient Pincer Ligands for Homogeneous Catalysis

This compound is the reagent of choice for synthesizing highly electron-deficient PCP and PNP pincer ligands. Its reactivity with aromatic diols and diamines provides a direct route to these advanced ligand frameworks, which are critical for tuning the electronic properties of transition metal catalysts used in Heck, Suzuki, and other cross-coupling reactions [1]. The resulting electron-poor metal complexes often exhibit enhanced activity and stability for challenging substrates [2].

Construction of Novel Polyphosphorus Main-Group Architectures

This compound is uniquely suited for the targeted synthesis of complex polyphosphorus cage compounds, such as the tetracyclic octaphosphane R₂P₈, through cascade addition and rearrangement sequences [1]. This application is critical for research groups exploring new main-group materials, reactive intermediates, and novel bonding motifs in inorganic and organometallic chemistry.

Precursor for Tailored Fluorinated Phosphine Ligands in Cross-Coupling

The bromide serves as a versatile starting material for creating a library of specialized fluorinated phosphine ligands by nucleophilic substitution with a variety of organometallic reagents (e.g., Grignard or organolithium compounds). These tailored ligands, bearing electron-withdrawing C₆F₅ groups, are employed in palladium- and nickel-catalyzed cross-coupling reactions to achieve specific reactivity or selectivity profiles not attainable with conventional phosphines [1].

Mechanistic Studies Involving Phosphorus-Halogen Bond Activation

The well-defined reactivity of the P–Br bond in this compound makes it a valuable probe for fundamental mechanistic studies. For example, its reaction with silver hyponitrite has been used to investigate the elusive formation of phosphorus-containing hyponitrites and their decomposition pathways, providing insight into the behavior of phosphorus halides with oxygen- and nitrogen-centered nucleophiles [1].

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